molecular formula C18H36O B12630747 2-Heptyl-2-nonyloxirane CAS No. 922163-87-9

2-Heptyl-2-nonyloxirane

Cat. No.: B12630747
CAS No.: 922163-87-9
M. Wt: 268.5 g/mol
InChI Key: HYHZOQXOEJAWDH-UHFFFAOYSA-N
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Description

2-Heptyl-2-nonyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes a heptyl group and a nonyl group attached to the oxirane ring. Oxiranes are known for their high reactivity due to the strained three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-2-nonyloxirane can be achieved through the epoxidation of alkenes. One common method involves the reaction of undec-1-ene with metachloroperbenzoic acid (mCPBA) in dichloromethane at low temperatures. The reaction proceeds as follows:

    Starting Material: Undec-1-ene

    Reagent: Metachloroperbenzoic acid (mCPBA)

    Solvent: Dichloromethane

    Temperature: Ice-cold conditions

The reaction yields this compound as the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes. These processes utilize similar reagents and conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-2-nonyloxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Formed from the reduction of the oxirane ring.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Heptyl-2-nonyloxirane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Heptyl-2-nonyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nonyl-2-decyloxirane
  • 2-Octyl-2-decyloxirane
  • 2-Heptyl-2-octyloxirane

Uniqueness

2-Heptyl-2-nonyloxirane is unique due to its specific combination of heptyl and nonyl groups attached to the oxirane ring This unique structure imparts distinct reactivity and properties compared to other similar oxiranes

Properties

CAS No.

922163-87-9

Molecular Formula

C18H36O

Molecular Weight

268.5 g/mol

IUPAC Name

2-heptyl-2-nonyloxirane

InChI

InChI=1S/C18H36O/c1-3-5-7-9-10-12-14-16-18(17-19-18)15-13-11-8-6-4-2/h3-17H2,1-2H3

InChI Key

HYHZOQXOEJAWDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(CO1)CCCCCCC

Origin of Product

United States

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